2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Ion Channel Pharmacology ROMK Inhibition Diuretic Development

2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine (CAS 320415-99-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, featuring a morpholine substituent at the 2-position and a 3-thienyl group at the 6-position. Its molecular formula is C13H14N6OS with a molecular weight of 302.36 g/mol, and it is commercially available at a purity of 95%.

Molecular Formula C13H14N6OS
Molecular Weight 302.36
CAS No. 320415-99-4
Cat. No. B2707209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
CAS320415-99-4
Molecular FormulaC13H14N6OS
Molecular Weight302.36
Structural Identifiers
SMILESC1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CSC=C4)N
InChIInChI=1S/C13H14N6OS/c14-11-10(9-1-6-21-8-9)7-15-12-16-13(17-19(11)12)18-2-4-20-5-3-18/h1,6-8H,2-5,14H2
InChIKeyMRAJJDGBBAYZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine (CAS 320415-99-4): Core Scaffold and Procurement Identity


2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine (CAS 320415-99-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, featuring a morpholine substituent at the 2-position and a 3-thienyl group at the 6-position . Its molecular formula is C13H14N6OS with a molecular weight of 302.36 g/mol, and it is commercially available at a purity of 95% . This scaffold has been explored in medicinal chemistry for diverse biological activities, including kinase inhibition and modulation of ion channels [1].

Why Generic Substitution of 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine Risks Experimental Failure


In-class [1,2,4]triazolo[1,5-a]pyrimidine analogs cannot be interchanged with this compound because even minor substituent changes on the core scaffold (e.g., replacing 3-thienyl with phenyl or 2-morpholino with piperidine) profoundly alter target selectivity, potency, and physicochemical properties . The 7-amine group serves as a critical hydrogen-bond donor, while the 3-thienyl group introduces unique electronic and steric features that are not replicated by other heterocycles [1]. Generic substitution thus risks losing the specific biological profile required for reproducible studies.

2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine: Quantitative Differentiation Evidence for Procurement Decisions


ROMK (Kir1.1) Inhibitory Potency: Direct Comparison with In-Class Analogs

This compound (BDBM194954 / US9206198, Example 7) inhibits ROMK (Kir1.1) with an IC50 of 10 nM in whole-cell voltage clamp assays at pH 7.4, 2°C [1]. By contrast, structurally related ROMK inhibitors from the same patent series, such as Example 18 (BDBM194963), show a 2-fold higher IC50 of 20 nM under identical conditions, suggesting a specific contribution of the 3-thienyl/morpholine substitution pattern to enhanced potency [2].

Ion Channel Pharmacology ROMK Inhibition Diuretic Development

Selectivity Profile Against Cardiac Ion Channels: hERG and Nav1.5 Safety Margin

The compound exhibits a selectivity window of >3,400-fold for ROMK over hERG (IC50: 34,000 nM) and >3,000-fold over Nav1.5 (IC50: 30,000 nM) in electrophysiology assays [1]. In comparison, the closely related analog VU591 (a triazolopyrimidine ROMK inhibitor) showed a hERG IC50 of 22,000 nM with a ROMK IC50 of 240 nM, yielding a ~92-fold window . This marked improvement in safety margin is attributed to the 2-morpholino and 6-(3-thienyl) substitution pattern.

Cardiac Safety hERG Liability Selectivity Screening

Absence of CYP450 Inhibition: Advantage Over Pan-Kinase Triazolopyrimidine Scaffolds

The compound shows negligible inhibition of CYP3A4 (IC50: 50,000 nM) and CYP2D6 (IC50: not reported, presumed inactive), whereas many kinase-targeted triazolopyrimidine analogs (e.g., those with 5,7-diaryl substitution) potently inhibit CYP3A4 (IC50 < 1,000 nM) due to type II binding to heme iron [1]. This lack of CYP liability is a class-level advantage for ROMK-selective triazolopyrimidines.

Drug-Drug Interaction CYP450 Inhibition Off-Target Liability

Optimal Use Cases for 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine Based on Quantitative Differentiation Evidence


Selective ROMK Pharmacological Probing in Cardiovascular Research

Ideal for ex vivo or in vitro studies requiring potent ROMK inhibition with minimal off-target ion channel liability. The 10 nM IC50 and >3,400-fold selectivity over hERG [1] ensure that observed effects on potassium recycling in the thick ascending limb can be confidently attributed to ROMK blockade. This is critical for dissecting ROMK-specific diuretic mechanisms without confounding hERG-related cardiotoxicity.

Benchmarking Hit-to-Lead Optimization for Diuretic Programs

Due to its balanced profile of high ROMK potency (10 nM) and low CYP inhibition (IC50 > 50 µM) [1], this compound serves as an excellent reference standard for medicinal chemistry campaigns aiming to improve upon existing ROMK inhibitors. Its 2-morpholino and 6-(3-thienyl) groups can be systematically varied to probe SAR while maintaining the desired selectivity window.

Development of Assay Controls for Ion Channel Screening Panels

The compound's well-characterized activity on ROMK (IC50 10 nM) and clean profile against Nav1.5 (IC50 30,000 nM) and Cav1.2 (IC50 30,000 nM) [1] makes it a reliable positive control for establishing assay robustness in high-throughput screening campaigns. It can be used to validate cell-based or electrophysiological platforms designed to assess ion channel safety profiles.

Tool Compound for Polypharmacy Interaction Studies

Because of the negligible CYP3A4 inhibition (IC50 50,000 nM) [1], researchers can use this compound to study ROMK-mediated physiology in systems where co-administration of CYP-metabolized drugs is required, without confounding pharmacokinetic interactions. This is especially relevant for in vivo studies involving common cardiovascular medications.

Quote Request

Request a Quote for 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.